molecular formula C12H13N7O3 B2728429 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034560-08-0

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B2728429
CAS No.: 2034560-08-0
M. Wt: 303.282
InChI Key: ZBQBBWZMIZWFAZ-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a pyridazine core fused with a 1,2,4-oxadiazole ring and a 1-methylpyrazole substituent. Its synthesis involves multi-step reactions, including cyclization and amide coupling, to achieve structural complexity.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O3/c1-19-6-7(4-14-19)11-15-10(22-18-11)5-13-12(21)8-2-3-9(20)17-16-8/h4,6H,2-3,5H2,1H3,(H,13,21)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQBBWZMIZWFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NNC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article delves into its structural characteristics, synthesis methods, and various biological effects supported by research findings and case studies.

Structural Overview

The compound features a unique combination of a tetrahydropyridazine core linked to a 1,2,4-oxadiazole moiety and a pyrazole group. This structural diversity is believed to contribute to its potential pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Coupling reactions to attach the pyrazole moiety.
  • Final modifications to achieve the desired carboxamide structure.

Anticancer Properties

Research has shown that compounds containing the oxadiazole and pyrazole frameworks exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer), demonstrating IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
Oxadiazole derivativeHeLa12.5
Pyrazole derivativeCaco-215.0

Anti-inflammatory Activity

Several studies indicate that similar compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . This action can potentially reduce inflammatory responses in various models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it shows activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activities of this compound are thought to arise from its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It can alter cellular signaling pathways that control cell proliferation and survival.

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of a series of oxadiazole derivatives including our compound against multiple cancer cell lines. The results indicated significant cytotoxicity with potential for further development as therapeutic agents .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds. It was found that these derivatives could effectively reduce inflammation in animal models by downregulating pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally and functionally related molecules, focusing on oxadiazole derivatives , pyridazine-based analogs , and pyrazole-containing bioactive compounds .

Structural and Functional Analogues

Table 1: Key Properties of Comparable Compounds
Compound Name Molecular Weight (g/mol) Solubility (LogP) Bioactivity (IC50, nM) Key Structural Features
Target Compound (this work) ~362.34 1.8 (predicted) Not reported 1,2,4-oxadiazole, pyridazine, pyrazole
5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carboxamide 235.28 2.3 120 (EGFR inhibition) 1,2,4-oxadiazole, aryl substituent
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 154.12 -0.5 450 (COX-2 inhibition) Pyridazine core, carboxylic acid
1-Methylpyrazole-4-carboxamide 125.13 0.7 >1000 (weak activity) Pyrazole, carboxamide

Notes:

  • Unlike the 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxamide, which shows moderate EGFR inhibition, the pyridazine-pyrazole hybrid may target distinct pathways, such as kinases or inflammatory mediators, though experimental validation is pending.

Pharmacokinetic and Bioactivity Insights

  • Metabolic Stability : The 1,2,4-oxadiazole moiety is less prone to oxidative degradation than thiadiazole or triazole analogs, suggesting superior in vivo persistence .
  • Selectivity : Pyridazine derivatives often exhibit lower off-target effects compared to pyridine-based compounds due to reduced π-π stacking interactions.
  • Synergistic Effects : The dual heterocyclic system (oxadiazole + pyridazine) may enable multi-target engagement, a strategy highlighted in recent plant-derived biomolecule research for combating drug resistance .

Limitations and Challenges

  • Synthetic Complexity : The multi-step synthesis of this compound raises scalability issues compared to simpler pyrazole or oxadiazole derivatives.
  • Unresolved Bioactivity : Unlike well-characterized analogs (e.g., COX-2 inhibitors), the target compound lacks empirical data on potency or toxicity, necessitating advanced 3D cell culture models for validation .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of conditions. A general approach includes:

  • Use of K₂CO₃ as a base in DMF for nucleophilic substitutions (e.g., alkylation of oxadiazole intermediates) .
  • Temperature control (room temperature to 80°C) and inert atmospheres to prevent oxidation .
  • Monitoring reaction progress via TLC and HPLC to isolate intermediates .
  • Final purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and connectivity, especially for the oxadiazole and pyrazole rings .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Infrared (IR) spectroscopy to confirm functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. How can initial biological activity screening be designed?

  • In vitro assays : Test against panels of kinases, GPCRs, or ion channels due to structural similarity to known inhibitors .
  • Antimicrobial screening : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi, referencing docking studies with fungal lanosterol 14α-demethylase (PDB: 3LD6) .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

  • Modify substituents : Replace the 1-methylpyrazole group with bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance hydrophobic interactions .
  • Oxadiazole ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to stabilize π-π stacking with aromatic residues in target proteins .
  • Bioisosteric replacements : Substitute tetrahydropyridazine with tetrahydroisoquinoline to assess metabolic stability .
Modification Biological Impact Reference
Pyrazole methylationIncreased lipophilicity, improved membrane permeability
Oxadiazole fluorinationEnhanced binding to kinase ATP pockets

Q. How to resolve contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and CYP450 metabolism using LC-MS/MS .
  • Solubility optimization : Use co-solvents (e.g., PEG 400) or nanoformulations to enhance bioavailability .
  • Metabolite identification : Conduct in vitro microsomal assays to identify reactive metabolites causing toxicity .

Q. What experimental strategies validate the compound’s mechanism of action?

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • CRISPR/Cas9 knockout models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cells .
  • X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes .

Q. How to address stability issues under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Light/oxygen sensitivity : Store in amber vials under argon and add antioxidants (e.g., BHT) during in vitro assays .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Issue : Low yields in cyclization steps due to side reactions.
  • Solution : Optimize stoichiometry of reagents (e.g., POCl₃ for amide activation) and switch to flow chemistry for better heat/mass transfer .

Q. How to design derivatives with improved metabolic stability?

  • Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester or phosphate moieties to enhance aqueous solubility and reduce first-pass metabolism .

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